molecular formula C15H19ClN2O6S2 B2553521 4-chloro-N-(1,1-dioxothiolan-3-yl)-3-morpholin-4-ylsulfonylbenzamide CAS No. 832686-91-6

4-chloro-N-(1,1-dioxothiolan-3-yl)-3-morpholin-4-ylsulfonylbenzamide

Cat. No. B2553521
CAS RN: 832686-91-6
M. Wt: 422.9
InChI Key: NQJKPHUFMOEEDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to 4-chloro-N-(1,1-dioxothiolan-3-yl)-3-morpholin-4-ylsulfonylbenzamide involves multi-step reactions starting from simpler benzamide derivatives. In one study, a series of substituted pyrazole derivatives were synthesized from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide. This process included the preparation of N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, followed by reactions with methylhydrazine or phenylhydrazine to yield N-substituted pyrazoline derivatives. Further chemical transformations led to the synthesis of various pyrazoline derivatives with potential pharmacological activities .

Molecular Structure Analysis

The molecular structure of a related compound, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, was determined through X-ray crystallography. This compound crystallized in the monoclinic space group P21/c. The dihedral angles between the benzene rings and the morpholine moiety were measured, providing insight into the spatial arrangement of the molecule. Such structural analyses are crucial for understanding the interaction of these compounds with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and the formation of desired products with high purity. The reactions often involve acylation, substitution, and cyclization steps, which are common in the synthesis of benzamide derivatives. The use of reagents like methylhydrazine, phenylhydrazine, and hydrazine hydrate in the presence of paraformaldehyde indicates the complexity and diversity of the chemical reactions employed .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the crystalline form of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate was described with specific crystallographic parameters, such as cell dimensions and density. These properties are essential for predicting the behavior of the compound in different environments and can affect its biological activity. The compound's good molluscicidal effect suggests that its physical and chemical properties contribute to its biological efficacy .

Scientific Research Applications

Synthesis and Characterization

Studies have been conducted on the synthesis and characterization of related morpholine derivatives, demonstrating the methods for preparing novel compounds with potential biological activities. For example, a study focused on synthesizing and characterizing a compound through refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, followed by single crystal X-ray diffraction studies to confirm the structure. This compound exhibited remarkable anti-tuberculosis activity and superior anti-microbial activity (Mamatha S.V et al., 2019).

Biological Activity

The investigation into the biological activity of morpholine derivatives includes studies on their antibacterial, antioxidant, and anti-tuberculosis properties. The synthesized compounds from the morpholine group have shown promising results in screening for these activities, suggesting their potential as therapeutic agents. For instance, another study synthesized N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its derivatives, which were evaluated for their complexation with palladium(II) and mercury(II), showing the versatility of morpholine derivatives in coordination chemistry (A. Singh et al., 2000).

Pharmacological Evaluation

The pharmacological evaluation of morpholine derivatives also includes assessing their potential as anticonvulsant agents. For example, novel 4-thiazolidinone derivatives were synthesized and evaluated for their activity as benzodiazepine receptor agonists. Some compounds exhibited considerable anticonvulsant activity, highlighting the therapeutic potential of morpholine derivatives (M. Faizi et al., 2017).

properties

IUPAC Name

4-chloro-N-(1,1-dioxothiolan-3-yl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O6S2/c16-13-2-1-11(15(19)17-12-3-8-25(20,21)10-12)9-14(13)26(22,23)18-4-6-24-7-5-18/h1-2,9,12H,3-8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJKPHUFMOEEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(1,1-dioxothiolan-3-yl)-3-morpholin-4-ylsulfonylbenzamide

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